3-(3-methylphenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
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Overview
Description
N-{3-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}-N’-(4-methylphenyl)urea is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazole compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}-N’-(4-methylphenyl)urea typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or its equivalents under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with an appropriate alkyl halide to introduce the 1-methyl group.
Coupling with Phenyl Urea: The alkylated benzimidazole is coupled with 3-(2-bromoethyl)aniline under basic conditions to form the intermediate compound.
Final Coupling: The intermediate is then reacted with 4-methylphenyl isocyanate to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{3-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}-N’-(4-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Corresponding oxides and hydroxylated derivatives.
Reduction: Reduced forms of the benzimidazole core and urea moiety.
Substitution: Substituted urea derivatives with different functional groups.
Scientific Research Applications
N-{3-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}-N’-(4-methylphenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer and antiviral activities. It has shown promise in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{3-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}-N’-(4-methylphenyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival, such as kinases and G-protein coupled receptors.
Pathways Involved: It modulates signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-{3-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}-N’-(4-methylphenyl)urea can be compared with other benzimidazole derivatives:
Similar Compounds: Benzimidazole, 2-methylbenzimidazole, 1H-benzimidazole-2-thiol.
Uniqueness: This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its dual functional groups (benzimidazole and urea) allow for versatile applications in various fields.
Properties
IUPAC Name |
3-(3-methylphenyl)-1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3S/c1-14-6-8-16(9-7-14)21-24-19(30-25-21)13-26-18-10-11-31-20(18)22(28)27(23(26)29)17-5-3-4-15(2)12-17/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOBFDSQRSOKLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC(=C5)C)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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